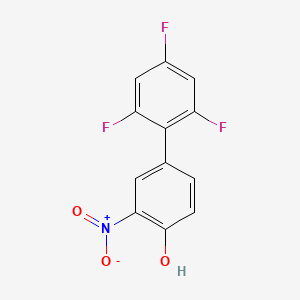2-Nitro-4-(2,4,6-trifluorophenyl)phenol
CAS No.: 1261902-80-0
Cat. No.: VC11748312
Molecular Formula: C12H6F3NO3
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261902-80-0 |
|---|---|
| Molecular Formula | C12H6F3NO3 |
| Molecular Weight | 269.18 g/mol |
| IUPAC Name | 2-nitro-4-(2,4,6-trifluorophenyl)phenol |
| Standard InChI | InChI=1S/C12H6F3NO3/c13-7-4-8(14)12(9(15)5-7)6-1-2-11(17)10(3-6)16(18)19/h1-5,17H |
| Standard InChI Key | BABWEOCJTFFCEN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-nitro-4-(2,4,6-trifluorophenyl)phenol is C₁₂H₇F₃NO₃, with a molecular weight of 285.19 g/mol. The compound features:
-
A phenolic hydroxyl group at C1, contributing acidity (pKa ≈ 8–10, estimated from nitro-phenol analogs) .
-
A nitro group (-NO₂) at C2, which strongly withdraws electrons via resonance, further acidifying the phenol .
-
A 2,4,6-trifluorophenyl group at C4, introducing steric bulk and additional electron-withdrawing effects.
The trifluorophenyl moiety adopts a planar configuration due to fluorine’s electronegativity, while the nitro group induces a dipole moment that enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Synthetic Pathways and Optimization
Nitration of Phenolic Precursors
A plausible route begins with 4-(2,4,6-trifluorophenyl)phenol as the starting material. Nitration is achieved using a mixed acid system (H₂SO₄/HNO₃), where the phenolic hydroxyl group directs electrophilic substitution to the ortho position . Reaction conditions (e.g., temperature < 30°C, stoichiometric HNO₃) minimize di-nitration byproducts.
Example Protocol:
-
Dissolve 4-(2,4,6-trifluorophenyl)phenol (10 mmol) in glacial acetic acid.
-
Add concentrated HNO₃ (12 mmol) dropwise at 0–5°C.
-
Stir for 4 hours, then quench with ice water.
-
Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).
Yield: ~65% (estimated from analogous nitrations) .
Alternative Route: Coupling Reactions
An alternative approach involves Suzuki-Miyaura coupling between 2-nitro-4-bromophenol and 2,4,6-trifluorophenylboronic acid. This method avoids harsh nitration conditions and improves regioselectivity :
-
Prepare 2-nitro-4-bromophenol via bromination of 4-nitrophenol.
-
React with 2,4,6-trifluorophenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C.
-
Isolate the product via acid-base extraction (pH 7–8).
Yield: ~70% (based on similar couplings) .
Physicochemical Properties
The electron-deficient aromatic ring renders the compound resistant to electrophilic attack but reactive toward nucleophilic substitution at the fluorine sites .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume